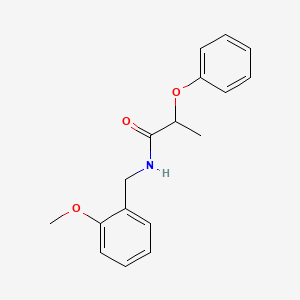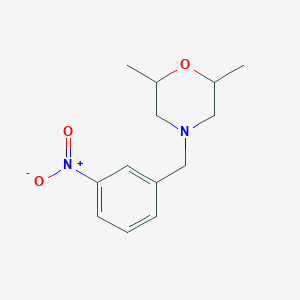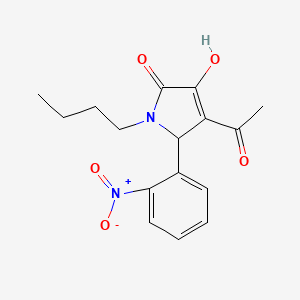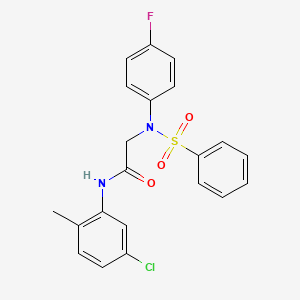![molecular formula C11H14N2O5S2 B5228423 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid, commonly known as Thapsigargin, is a natural compound that is extracted from the roots of the Mediterranean plant Thapsia garganica. Thapsigargin is a potent inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which is responsible for the transport of calcium ions into the endoplasmic reticulum. This inhibition leads to a depletion of calcium ions in the endoplasmic reticulum, which triggers a series of downstream effects that are of great interest to scientific researchers.
Wirkmechanismus
Thapsigargin inhibits the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump by binding to the pump's calcium-binding site. This prevents the pump from transporting calcium ions into the endoplasmic reticulum, leading to a depletion of calcium ions in this organelle. This depletion triggers the unfolded protein response (UPR), a cellular stress response that is activated when the endoplasmic reticulum is overloaded with unfolded or misfolded proteins. The UPR leads to the activation of a series of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects
Thapsigargin has a number of biochemical and physiological effects on cells. In addition to its ability to induce apoptosis, thapsigargin has been shown to modulate the activity of a number of enzymes and ion channels. For example, thapsigargin has been shown to inhibit the activity of the plasma membrane Ca2+-ATPase (PMCA), which is responsible for the transport of calcium ions out of the cell. Thapsigargin has also been shown to activate the transient receptor potential (TRP) channels, which are involved in the regulation of calcium signaling in cells.
Vorteile Und Einschränkungen Für Laborexperimente
Thapsigargin is a highly potent and specific inhibitor of the 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid pump, making it a useful tool for researchers studying calcium signaling in cells. However, thapsigargin is also a toxic compound that can cause cell death at high concentrations. This toxicity can limit the use of thapsigargin in certain experimental settings. In addition, thapsigargin is a complex molecule that is difficult to synthesize, which can make it expensive to obtain for laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on thapsigargin. One area of interest is the development of thapsigargin analogs that have improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the identification of novel targets of thapsigargin, which may lead to the development of new therapeutic strategies for the treatment of cancer and other diseases. Finally, research on the mechanism of action of thapsigargin may provide insights into the regulation of calcium signaling in cells, which has important implications for a wide range of physiological processes.
Synthesemethoden
Thapsigargin is a complex molecule that is difficult to synthesize in the laboratory. However, several methods have been developed to produce this compound. One of the most common methods involves the isolation of thapsigargin from the roots of Thapsia garganica. Another method involves the synthesis of thapsigargin from simpler starting materials, such as 3-methyl-2-cyclohexen-1-one.
Wissenschaftliche Forschungsanwendungen
Thapsigargin has been the subject of extensive scientific research due to its ability to modulate calcium signaling in cells. This compound has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, making it a promising candidate for cancer therapy. In addition, thapsigargin has been shown to have anti-inflammatory properties, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(5-carbamoylthiophen-3-yl)sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S2/c12-10(14)9-5-8(6-19-9)20(17,18)13-3-1-7(2-4-13)11(15)16/h5-7H,1-4H2,(H2,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMNIGPPQHEIJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=CSC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5228378.png)
![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5228408.png)
![[1-(2-chlorobenzyl)-4-(3-methoxybenzyl)-4-piperidinyl]methanol](/img/structure/B5228416.png)
![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)

![pentyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228435.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5228451.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
